Tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate Tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18696076
InChI: InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19)
SMILES:
Molecular Formula: C14H20N4O4
Molecular Weight: 308.33 g/mol

Tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC18696076

Molecular Formula: C14H20N4O4

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate -

Specification

Molecular Formula C14H20N4O4
Molecular Weight 308.33 g/mol
IUPAC Name tert-butyl N-[1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19)
Standard InChI Key IUXNCGRUHMYCFX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₄H₂₀N₄O₄ and a molecular weight of 308.33 g/mol . Its IUPAC name, tert-butyl N-[1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate, reflects the tert-butyl carbamate group attached to the pyrrolidine ring, which is further substituted with a 3-nitropyridine at the nitrogen atom. Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CN=C2N+[O-]
InChI KeyIUXNCGRUHMYCFX-UHFFFAOYSA-N
XLogP31.8 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The nitro group at the pyridine’s 3-position enhances electrophilicity, facilitating nucleophilic substitutions or reductions .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via palladium-catalyzed coupling between tert-butyl carbamate and pyrrolidine derivatives. A common approach involves:

  • Nitration: Introducing the nitro group to pyridine precursors .

  • Ring Formation: Coupling nitro-substituted pyridine with pyrrolidine under basic conditions.

  • Carbamate Protection: Reacting the pyrrolidine amine with di-tert-butyl dicarbonate (Boc anhydride) .

Example protocol from a supplier (AK Scientific) notes yields optimized through palladium catalysis and inert atmosphere conditions .

Key Reaction Intermediates

  • 3-Nitro-2-pyrrolidinylpyridine: Forms the core heterocyclic structure.

  • Boc-Protected Amine: Ensures stability during subsequent reactions .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a precursor in synthesizing:

  • Kinase Inhibitors: Analogous structures are cited in patents for Pim kinase inhibitors, highlighting its utility in oncology .

  • Adenosine Receptor Antagonists: Nitropyridine derivatives are explored for treating inflammatory diseases .

Hazard CategorySignal WordPrecautions
Skin Irritation (Cat. 2)WarningAvoid direct contact
Eye Damage (Cat. 2A)Use safety goggles
Respiratory ToxicityUse fume hood

Source mandates handling in well-ventilated areas with PPE, including nitrile gloves and lab coats.

Comparative Analysis with Structural Analogs

Positional Isomerism: 3-Nitro vs. 5-Nitro

Comparing tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate (3-NO₂) with its 5-nitro isomer:

Property3-Nitro Isomer5-Nitro Isomer
ReactivityHigher electrophilicityLower resonance stabilization
Synthetic UtilityPrefers nucleophilic substitutionFavors reduction to amine
BioactivityBroader kinase inhibitionSelective receptor targeting

Carbamate Variations

CompoundStructureApplication
tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamateAryl-substituted pyrrolidineAntiviral agent development
(R)-tert-Butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamateChiral nitro derivativeAsymmetric synthesis

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